molecular formula C20H32N2O4 B381133 Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B381133
M. Wt: 364.5g/mol
InChI Key: BOPOTCJZFASIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy intermediate, which is then reacted with a hydroxypropyl group. The final step involves the introduction of the piperazine ring and the ethyl ester group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl (4-tert-butylphenoxy)acetate: This compound shares the tert-butylphenoxy group but lacks the piperazine ring and hydroxypropyl group.

    Ethyl 2-(((4-tert-butylphenoxy)acetyl)amino)-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar ethyl ester group and tert-butylphenoxy group but includes a thiazole ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N2O4

Molecular Weight

364.5g/mol

IUPAC Name

ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N2O4/c1-5-25-19(24)22-12-10-21(11-13-22)14-16(23)15-26-18-9-7-6-8-17(18)20(2,3)4/h6-9,16,23H,5,10-15H2,1-4H3

InChI Key

BOPOTCJZFASIIM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O

Origin of Product

United States

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